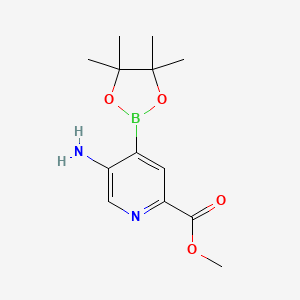
(5-Amino-2-(methoxycarbonyl)pyridin-4-yl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It has been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . It can also be used as a substrate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is based on the pinacol boronic ester framework, which is a common structure in organic synthesis . The specific structure of this compound includes a 5-amino-2-(methoxycarbonyl)pyridin-4-yl group attached to the boronic acid pinacol ester.Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve its use as a building block in organic synthesis . It can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters . This compound can also participate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
This compound can be used as a reagent in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Ligand-Free Palladium-Catalyzed Suzuki Coupling
It can also be used in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation . This process can enhance the efficiency and speed of the reaction .
Preparation of HIV-1 Protease Inhibitors
This compound can be used in the preparation of HIV-1 protease inhibitors . These inhibitors are crucial in the treatment of HIV, as they prevent the virus from replicating in the body .
Potential Cancer Therapeutics
It can be used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . These inhibitors can block the activity of proteins that promote cancer cell growth and survival .
Microwave-Assisted Four-Component Coupling Process
This compound can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines . This process can be used to synthesize complex organic compounds .
Enzyme Inhibitors or Specific Ligand Drugs
In drug application research, boric acid compounds like this one are often used as enzyme inhibitors or specific ligand drugs . They can be used to treat various conditions, including tumors and microbial infections .
Protodeboronation of Pinacol Boronic Esters
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process can be used for the formal anti-Markovnikov hydromethylation of alkenes .
Preparation of Aminothiazoles as γ-Secretase Modulators
This compound can be used in the preparation of aminothiazoles as γ-secretase modulators . These modulators can be used in the treatment of Alzheimer’s disease .
Mechanism of Action
The mechanism of action of this compound in chemical reactions involves its use as a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis, and they can be converted into a broad range of functional groups . In the case of this compound, it can undergo protodeboronation utilizing a radical approach .
Safety and Hazards
Boronic acids and their esters, including this compound, are only marginally stable in water . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Future Directions
properties
IUPAC Name |
methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQWXWLMZMFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

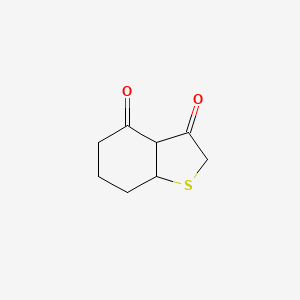
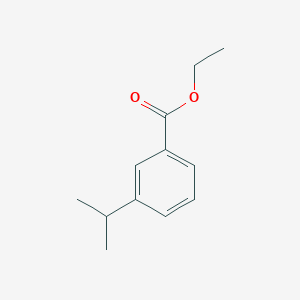
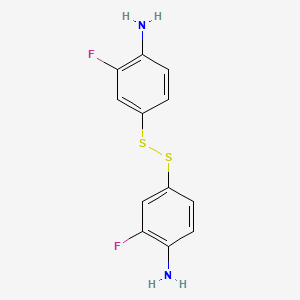
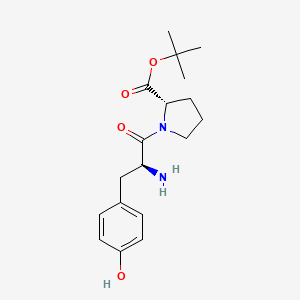
![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)
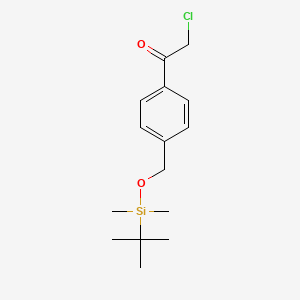
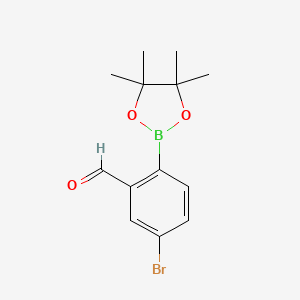

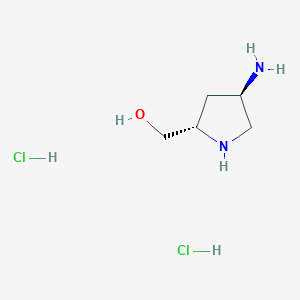
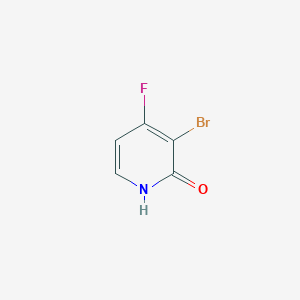
![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)